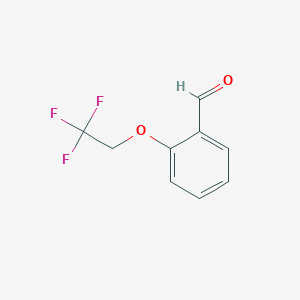

2-(2,2,2-Trifluoroethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWBWWJSOWACTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-43-4 | |

| Record name | 2-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Role of Fluorine in Modulating Chemical and Biological Properties of Organic Molecules

The introduction of fluorine into organic molecules is a powerful strategy for fine-tuning their chemical and biological profiles. acs.orgresearchgate.netnih.gov Fluorine, being the most electronegative element, exerts a strong influence on the electronic properties of a molecule, which can impact pKa, dipole moment, and chemical reactivity. tandfonline.comresearchgate.net Its small van der Waals radius, comparable to that of a hydrogen atom, means it can often be incorporated without significant steric disruption. acs.org

One of the most valued attributes of fluorination is the enhancement of metabolic stability. tandfonline.comconsensus.app The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. nih.govnih.gov This can prolong the in vivo lifetime of a drug molecule. Furthermore, the introduction of fluorine can significantly alter a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov The strategic placement of fluorine can also lead to enhanced binding affinity to target proteins through various non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions. tandfonline.comconsensus.appnih.gov

Key Impacts of Molecular Fluorination:

| Property Affected | Consequence of Fluorination |

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to longer biological half-life. tandfonline.comnih.gov |

| Lipophilicity (logP) | Can be modulated to optimize membrane permeability and bioavailability. acs.orgnih.gov |

| Acidity/Basicity (pKa) | Strong electron-withdrawing effects can alter the pKa of nearby functional groups, affecting solubility and receptor interaction. acs.orgtandfonline.com |

| Binding Affinity | Can enhance interactions with protein targets through unique electrostatic and conformational effects. tandfonline.comconsensus.app |

| Conformation | Influences molecular shape and rigidity, which can be crucial for selective receptor binding. acs.orgnih.gov |

Overview of Benzaldehyde Derivatives As Versatile Synthons

Benzaldehyde (B42025) and its derivatives are fundamental building blocks in organic synthesis, prized for their reactivity and versatility. fiveable.menumberanalytics.com The aldehyde functional group is a key electrophilic center, readily participating in a wide array of chemical transformations. This reactivity allows for the construction of more complex molecular architectures. fiveable.menumberanalytics.com

Aromatic aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com They undergo numerous important reactions, including:

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanides to form new carbon-carbon bonds. fiveable.me

Condensation Reactions: Such as the Aldol, Knoevenagel, and Perkin reactions, which are vital for creating carbon-carbon double bonds and complex scaffolds. numberanalytics.combeilstein-journals.org

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to different functional groups. numberanalytics.com

Wittig Reaction: A reliable method for synthesizing alkenes from aldehydes.

The aromatic ring of benzaldehyde derivatives can be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that can further modulate the molecule's properties and reactivity. fiveable.menih.gov The interplay between the aldehyde group and the substituted aromatic ring makes these compounds highly valuable and adaptable synthons in multistep synthetic sequences. numberanalytics.comacs.org

Placement of 2 2,2,2 Trifluoroethoxy Benzaldehyde Within Fluorinated Aromatic Systems: a Research Perspective

Established Reaction Pathways for O-Alkylation and Formylation

Traditional synthetic approaches to this compound typically rely on two main strategies: the formation of the ether linkage on a pre-existing benzaldehyde scaffold or the introduction of the aldehyde group onto a trifluoroethoxylated benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Routes for Trifluoroethoxy Installation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com The aldehyde functionality at the ortho position of the starting material acts as a moderate activating group for this transformation.

A common SNAr strategy involves the reaction of an ortho-halogenated benzaldehyde, such as 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde (B119727), with a source of the 2,2,2-trifluoroethoxide anion. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. The mechanism proceeds via a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing aldehyde group. nih.gov

A related approach begins with a precursor like ethyl 2-fluorobenzoate. In this method, 2,2,2-trifluoroethanol (B45653) is deprotonated with a strong base, such as potassium tert-butoxide, to form the nucleophilic trifluoroethoxide. This anion then displaces the fluoride (B91410) from the aromatic ring. mdpi.com The resulting ethyl 2-(2,2,2-trifluoroethoxy)benzoate can subsequently be converted to the target aldehyde through standard reduction protocols.

| Starting Material | Reagents | Base | Solvent | Conditions | Product | Ref |

| 2-Fluorobenzaldehyde | 2,2,2-Trifluoroethanol | K₂CO₃ | DMSO | 140 °C | This compound | walisongo.ac.id |

| Ethyl 2-fluorobenzoate | 2,2,2-Trifluoroethanol | KOt-Bu | THF | 0 °C to rt | Ethyl 2-(2,2,2-trifluoroethoxy)benzoate | mdpi.com |

Regioselective Introduction of the Aldehyde Functionality

An alternative strategy involves the formylation of 1-(2,2,2-trifluoroethoxy)benzene. The trifluoroethoxy group is an ortho-para directing group in electrophilic aromatic substitution reactions. Therefore, formylation can yield a mixture of this compound and 4-(2,2,2-trifluoroethoxy)benzaldehyde. Achieving high regioselectivity for the ortho product is a significant challenge.

Several classical formylation methods can be employed, including the Vilsmeier-Haack, Gattermann, and Rieche reactions. thieme-connect.de The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from phosphoryl chloride and a formamide (B127407) like DMF, is one of the most widely applied transformations for formylating aromatic compounds. thieme-connect.deresearchgate.net The regioselectivity of these reactions can be influenced by the steric bulk of the formylating agent and the reaction conditions, although separation of the ortho and para isomers is often required. thieme-connect.de

Multi-Step Convergent and Linear Synthesis Strategies

The synthesis of this compound is typically achieved through linear synthesis strategies, where a starting molecule is sequentially modified. libretexts.org

One of the most direct linear routes is the Williamson ether synthesis. This involves the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with a reactive 2,2,2-trifluoroethylating agent. A highly effective, albeit costly, reagent for this purpose is 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). google.comnih.gov The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl group.

A second common linear pathway is the previously described SNAr reaction on 2-halobenzaldehydes. This two-step, one-pot procedure can be an efficient route to the desired product. rug.nlresearchgate.net

Convergent synthesis, which involves preparing separate fragments of the molecule and then combining them, is generally less practical for a relatively small molecule like this compound. Linear sequences that build upon commercially available substituted benzenes remain the most common and economically viable approaches.

Development of Novel and Green Synthetic Protocols

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include transition metal-catalyzed reactions and other protocols that adhere to the principles of green chemistry. rjpn.org

Transition Metal-Catalyzed (e.g., Palladium-mediated) Etherification and C-H Functionalization Approaches

Palladium catalysis has revolutionized the formation of C-O bonds. Buchwald-Hartwig amination-type conditions can be adapted for etherification, coupling aryl halides or triflates with alcohols. For instance, 2-chlorobenzaldehyde can be coupled with 2,2,2-trifluoroethanol using a palladium catalyst and a suitable ligand to afford this compound. Another method uses a tetrakis(2,2,2-trifluoroethoxy) borate (B1201080) salt as the fluoroalkoxy source in a palladium-catalyzed cross-coupling with aromatic chlorides. nih.govamericanelements.com

More recently, direct C-H functionalization has emerged as a highly atom- and step-economical strategy. sigmaaldrich.com A significant breakthrough is the palladium(II)-catalyzed ortho-C-H 2,2,2-trifluoroethoxylation of benzaldehydes. researchgate.netresearchgate.net This method employs a transient directing group strategy, where an amino acid like L-valine reversibly forms an imine with the benzaldehyde. researchgate.netnih.gov This transient imine directs the palladium catalyst to the ortho C-H bond, which is then functionalized using 2,2,2-trifluoroethanol as the alkoxy source. This approach avoids the need for pre-installed directing groups, which simplifies the synthetic sequence. nih.gov

| Substrate | Reagents/Catalyst | Key Features | Product | Ref |

| Benzaldehyde | 2,2,2-Trifluoroethanol, Pd(OAc)₂, L-valine, K₂S₂O₈ | Direct ortho-C-H functionalization | This compound | researchgate.netnih.gov |

| Aromatic Chlorides | Tetrakis(2,2,2-trifluoroethoxy) borate salt, Pd catalyst | Use of inexpensive aryl chlorides | 2,2,2-Trifluoroethoxylated arenes | nih.govamericanelements.com |

Sustainable Methodologies for Enhanced Efficiency and Reduced Environmental Impact

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. hostgator.co.in Modern synthetic methods for this compound are increasingly aligned with these goals.

Catalytic methods, in general, are preferable to stoichiometric reactions as they reduce waste. rjpn.org The use of palladium catalysts in small quantities to facilitate etherification or C-H activation is more sustainable than using stoichiometric activating agents. Furthermore, research into using more sustainable solvents, microwave-assisted heating to reduce reaction times, or developing recyclable catalyst systems contributes to the greening of these synthetic routes. researchgate.netnih.gov The direct dehydrogenative fluoroalkoxylation of benzaldehydes, which uses readily available and relatively green 2,2,2-trifluoroethanol, is a significant step towards more sustainable chemical manufacturing. researchgate.net

Mechanistic Insights into Reaction Pathways and Selectivity Control

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halobenzaldehyde is treated with 2,2,2-trifluoroethanol in the presence of a base. To achieve high yields and selectivity, especially with less reactive aryl halides like chlorides and bromides, a copper catalyst is often employed in a variation known as the Ullmann condensation. Understanding the mechanistic details of this transformation is crucial for optimizing reaction conditions and controlling selectivity.

Understanding Catalytic Cycles and Intermediates

While the precise catalytic cycle for the synthesis of this compound has not been exhaustively detailed in the literature, a plausible mechanism can be constructed based on extensive studies of copper-catalyzed Ullmann ether syntheses. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

The catalytic cycle is initiated by the reaction of a Cu(I) salt with the deprotonated 2,2,2-trifluoroethanol (trifluoroethoxide), forming a copper(I) trifluoroethoxide intermediate. This species is considered the active nucleophile in the catalytic cycle.

The key steps in the proposed catalytic cycle are as follows:

Oxidative Addition: The aryl halide, 2-halobenzaldehyde, undergoes oxidative addition to the copper(I) trifluoroethoxide complex. This is often the rate-determining step of the reaction. This addition results in the formation of a transient, high-valent Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired product, this compound, and a Cu(I) halide species.

Catalyst Regeneration: The Cu(I) halide can then react with another molecule of the trifluoroethoxide to regenerate the active copper(I) trifluoroethoxide catalyst, allowing the cycle to continue.

The key intermediates in this proposed catalytic cycle are the copper(I) trifluoroethoxide and the organocopper(III) species. The stability and reactivity of these intermediates are influenced by the ligands coordinated to the copper center, the nature of the halogen on the benzaldehyde, and the reaction conditions.

Table 1: Proposed Intermediates in the Copper-Catalyzed Synthesis of this compound

| Intermediate | Proposed Structure | Role in Catalytic Cycle |

| Copper(I) trifluoroethoxide | LnCu-OCH2CF3 | Active nucleophile |

| Organocopper(III) complex | [LnCu(OCH2CF3)(Ar)(X)] | Intermediate after oxidative addition |

Note: L represents a ligand, Ar represents the 2-formylphenyl group, and X represents a halide.

Stereochemical Considerations in Chiral Analogues (if applicable)

Currently, there is a lack of specific research in the public domain focusing on the stereochemical considerations in the synthesis of chiral analogues of this compound where the chirality is introduced via the synthetic methodology discussed. However, based on general principles of asymmetric synthesis, several hypothetical scenarios for inducing stereoselectivity can be considered.

If a chiral center were to be present in a substituent on the benzaldehyde ring, the primary goal would be to preserve its stereochemical integrity throughout the synthesis. The reaction conditions for the Ullmann condensation are typically conducted at elevated temperatures, which could potentially lead to racemization if the chiral center is labile. Careful selection of reaction temperature, base, and solvent would be necessary to mitigate this risk.

Alternatively, if the goal were to create a chiral center during the synthesis, for instance, through the use of a chiral ligand on the copper catalyst, the stereochemical outcome would be determined by the transition state of the oxidative addition or reductive elimination steps. A chiral ligand could create a chiral environment around the copper center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

Another possibility for chirality in analogues of this compound could arise from atropisomerism. If bulky substituents were present at the positions ortho to the newly formed ether linkage and the aldehyde, rotation around the aryl-oxygen bond could be restricted, leading to stable, non-interconverting atropisomers. The synthesis of such compounds in an enantioselective manner would require a chiral catalyst or a chiral auxiliary to control the orientation of the substituents during the bond-forming step.

It is important to emphasize that these are hypothetical considerations based on established principles of stereoselective synthesis. Further research is needed to explore the practical application of these concepts to the synthesis of chiral analogues of this compound.

Chemical Transformations at the Aldehyde Functional Group

The aldehyde group is a versatile functional handle, readily participating in a wide array of chemical transformations, including oxidation, reduction, nucleophilic additions, and condensation reactions.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(2,2,2-Trifluoroethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. Common methods for the oxidation of benzaldehydes to benzoic acids include the use of potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). Electrocatalytic oxidation also presents a modern, sustainable approach for converting benzaldehydes to their corresponding benzoic acids. mdpi.com

Once formed, 2-(2,2,2-Trifluoroethoxy)benzoic acid can be converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction with an alcohol (R'-OH) yields the desired ester and water. The reaction is an equilibrium process, and often requires removal of water to drive it to completion.

Table 1: Representative Oxidation and Esterification Reactions

| Transformation | Reagent/Condition | Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 2-(2,2,2-Trifluoroethoxy)benzoic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 2-(2,2,2-Trifluoroethoxy)benzoic acid |

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-(2,2,2-Trifluoroethoxy)benzoate |

The aldehyde group is readily reduced to a primary alcohol. This transformation of this compound yields [2-(2,2,2-Trifluoroethoxy)phenyl]methanol. Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. researchgate.net Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another common and efficient method. researchgate.net

Furthermore, the aldehyde can be converted into a primary amine through a process known as reductive amination. This one-pot reaction typically involves the initial formation of an imine by reacting the aldehyde with ammonia, which is then reduced in situ to the corresponding amine, [2-(2,2,2-Trifluoroethoxy)phenyl]methanamine.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is enhanced by the strong electron-withdrawing nature of the ortho-trifluoroethoxy group. Nucleophilic addition reactions result in the formation of a new carbon-carbon or carbon-heteroatom bond and the conversion of the carbonyl carbon from sp² to sp³ hybridization. libretexts.org

Grignard and Organolithium Reactions : Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the aldehyde. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 1-[2-(2,2,2-Trifluoroethoxy)phenyl]ethanol, a secondary alcohol.

Cyanohydrin Formation : The addition of a cyanide ion (from sources like HCN or NaCN/HCl) to the aldehyde forms a cyanohydrin, 2-hydroxy-2-[2-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. This reaction is reversible and base-catalyzed. masterorganicchemistry.com The cyanohydrin product is a versatile intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Since this compound lacks α-hydrogens, it cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with enolizable aldehydes or ketones. researchgate.netquora.com For instance, reacting it with acetone in the presence of a base would yield 4-[2-(2,2,2-Trifluoroethoxy)phenyl]but-3-en-2-one. researchgate.net

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., diethyl malonate or malononitrile), typically catalyzed by a weak base. This reaction is a powerful method for forming carbon-carbon double bonds.

Wittig Reaction : The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂, to form an alkene and triphenylphosphine oxide. This reaction is highly versatile for synthesizing specifically substituted alkenes.

Reactivity Profiles of the Trifluoroethoxy Moiety and its Aromatic Attachment

The trifluoroethoxy group exerts a profound electronic influence on the benzaldehyde scaffold, affecting the reactivity of both the aldehyde and the aromatic ring.

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a potent electron-withdrawing group. This is primarily due to the strong negative inductive effect (-I effect) of the three fluorine atoms on the terminal methyl group. The high electronegativity of fluorine pulls electron density away from the carbon atoms, and this effect is relayed through the sigma bonds of the ethoxy linker and the ether oxygen to the aromatic ring.

This strong inductive withdrawal of electron density has two major consequences:

Increased Electrophilicity of the Carbonyl Carbon : The electron-withdrawing nature of the substituent makes the carbonyl carbon of the aldehyde group more electron-deficient, and therefore more electrophilic. masterorganicchemistry.comresearchgate.net This enhances its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. pressbooks.pubstackexchange.com

Stability and Potential for Cleavage or Rearrangement of the Trifluoroethoxy Ether Linkage

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is generally considered a robust and stable ether linkage, largely due to the high strength of the carbon-fluorine bonds. Fluorine-containing substituents, such as the trifluoromethoxy group, are known to be relatively inert and exhibit significant stability under heating, as well as acidic or alkaline conditions. researchgate.net This stability can be attributed to the strong inductive effect of the fluorine atoms, which strengthens the C-O bond of the ether.

However, like other aryl ethers, the trifluoroethoxy linkage is not entirely immune to cleavage under specific, often harsh, reaction conditions. Cleavage of ether bonds typically requires strong acids (like HBr or HI) or potent nucleophiles. wikipedia.org For the trifluoroethoxy group, the electron-withdrawing nature of the CF₃ moiety makes the ether oxygen less basic, thereby reducing its propensity for protonation, a key step in acid-catalyzed cleavage. wikipedia.org Consequently, more forcing conditions would be required for cleavage compared to a simple alkoxy ether.

Beyond simple cleavage, the presence of the aldehyde group opens pathways to specific molecular rearrangements, most notably oxidative rearrangements like the Baeyer-Villiger and Dakin reactions.

Baeyer-Villiger Oxidation: This reaction transforms ketones and aldehydes into esters and carboxylic acids, respectively, using peroxy acids. wikipedia.orgchem-station.com In the case of this compound, a Baeyer-Villiger oxidation would be expected to yield 2-(2,2,2-trifluoroethoxy)phenyl formate. This reaction's outcome is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups with electron-donating substituents migrate preferentially. organic-chemistry.org While the trifluoroethoxy group is inductively withdrawing, the ether oxygen can act as a resonance donor, potentially influencing the migratory preference of the substituted phenyl ring.

Dakin Reaction: The Dakin reaction is an oxidation of an ortho- or para-hydroxybenzaldehyde (or a derivative with a group that can be hydrolyzed to a hydroxyl group, such as an alkoxy or amino group) with hydrogen peroxide in a basic solution to form a benzenediol. wikipedia.orgpharmaguideline.comalfa-chemistry.comjk-sci.comorganic-chemistry.org For this compound, this reaction would likely involve the initial oxidation of the aldehyde to a formate ester (similar to the Baeyer-Villiger product), followed by hydrolysis of both the formate ester and the trifluoroethoxy ether under the basic conditions to ultimately yield catechol. pharmaguideline.com

| Reaction Type | Reagents | Potential Product(s) | Key Features |

| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr, HI) | 2-Hydroxybenzaldehyde | Requires harsh conditions due to ether stability. |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | 2-(2,2,2-Trifluoroethoxy)phenyl formate | Oxidative rearrangement of the aldehyde group. wikipedia.orgorganic-chemistry.org |

| Dakin Reaction | H₂O₂ in Base | Catechol | Involves oxidation and subsequent hydrolysis of the ether linkage. wikipedia.orgalfa-chemistry.com |

In addition to these oxidative processes, acid-catalyzed rearrangements involving ortho-substituted benzaldehydes have been reported. For instance, some ortho-aminomethyl benzaldehydes undergo acid-catalyzed rearrangement to form regioisomeric aldehydes through an isoindole intermediate. beilstein-journals.orgbeilstein-journals.org While a different substituent is involved, this highlights the potential for complex, substituent-dependent rearrangements of ortho-substituted benzaldehydes under specific conditions.

Directed Aromatic Functionalization and Derivatization

The substituents on the aromatic ring of this compound exert significant control over further functionalization. The aldehyde and trifluoroethoxy groups have competing electronic effects that determine the regioselectivity of electrophilic aromatic substitution and enable specific metallation strategies.

Electrophilic Aromatic Substitution (EAS) Pattern Determination and Control

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene derivatives. aakash.ac.in The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents, which can be either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.orgminia.edu.eg

In this compound, two substituents influence the reaction's regioselectivity:

The Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to it (C4 and C6). aakash.ac.inminia.edu.eg

The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): The electronic effect of this group is more complex. The ether oxygen atom can donate electron density to the ring via resonance (+M effect), which would activate the ortho and para positions (C3 and C5). organicchemistrytutor.com However, the highly electronegative trifluoromethyl (CF₃) group exerts a powerful electron-withdrawing inductive effect (-I) through the ethoxy bridge. wikipedia.org

| Substituent | σ (meta) | σ (para) | Directing Effect |

| -CHO | 0.36 | 0.22 | Meta, Deactivating oup.com |

| -OCH₃ | 0.11 | -0.24 | Ortho/Para, Activating oup.com |

| -CF₃ | 0.44 | 0.57 | Meta, Deactivating oup.com |

| -OCH₂CF₃ | ~0.35 | ~0.39 | Meta, Deactivating (Predicted) |

| *Estimated values based on related substituents. |

Given the strong inductive withdrawal of the CF₃ group, the -OCH₂CF₃ group as a whole is expected to be deactivating and meta-directing. This aligns with the known behavior of the trifluoromethyl group itself. aakash.ac.inwikipedia.org Therefore, in an EAS reaction, both the aldehyde and the trifluoroethoxy group would direct an incoming electrophile to the C4 and C6 positions, which are meta to both substituents. The C5 position, being para to the aldehyde and meta to the ether, would be less favored. The C3 position, ortho to both groups, would be highly disfavored due to steric hindrance and electronic deactivation. Consequently, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position.

C-H Activation and Directed ortho-Metalation Strategies

Beyond classical EAS, modern synthetic methods like C-H activation and directed ortho-metalation (DoM) offer powerful tools for regioselective functionalization. researchgate.netnih.govorganic-chemistry.orgbaranlab.orgnih.gov

Directed ortho-Metalation (DoM): DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orguwindsor.cawikipedia.org The DMG coordinates to the lithium cation, positioning the base to deprotonate the adjacent proton. baranlab.org Ether groups are known to be effective DMGs. wikipedia.org

For this compound, the oxygen atom of the trifluoroethoxy group could serve as a DMG, directing lithiation to the C3 position. However, a significant challenge arises from the presence of the electrophilic aldehyde group, which can readily react with the highly nucleophilic organolithium base. harvard.edu To circumvent this, a common strategy is the in situ protection of the aldehyde. For example, the aldehyde can be transiently converted into an α-amino alkoxide by reaction with a lithium amide, which then acts as a potent DMG itself, directing lithiation to the C3 position. harvard.edu

Palladium-Catalyzed C-H Activation: In recent years, transition metal-catalyzed C-H activation has emerged as a versatile method for aromatic functionalization. researchgate.netnih.govnih.govmdpi.com Palladium catalysts are frequently used to functionalize C-H bonds ortho to a directing group. Similar to DoM, the aldehyde group in this compound can be leveraged. It can be condensed with an amine to form a transient imine directing group, which then coordinates to the palladium center and facilitates the activation of the C-H bond at the C3 position for subsequent coupling reactions. researchgate.net This approach avoids the need for strong organolithium bases and is often compatible with a wider range of functional groups.

| Strategy | Key Reagent/Catalyst | Target Position | Key Considerations |

| Directed ortho-Metalation (DoM) | Organolithium Base (e.g., n-BuLi) | C3 | Aldehyde group requires protection/transformation to act as a DMG. harvard.edu |

| Pd-Catalyzed C-H Activation | Pd(II) Catalyst (e.g., Pd(OAc)₂) | C3 | Requires formation of a transient directing group (e.g., imine). researchgate.netnih.gov |

Applications As a Synthetic Precursor in Complex Molecule Construction

Utilization in the Synthesis of Novel Organic Scaffolds and Heterocyclic Systems

The presence of the trifluoroethoxy group at the ortho position of the benzaldehyde (B42025) imparts distinct reactivity and allows for the synthesis of unique molecular architectures. This section details its application as a precursor for various organic and heterocyclic systems.

Building Block for Fluoro-substituted Chalcones and Related α,β-Unsaturated Carbonyls

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a well-known class of compounds with a wide range of biological activities. scienceopen.com The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone. researchgate.net 2-(2,2,2-Trifluoroethoxy)benzaldehyde serves as an excellent precursor in this reaction to introduce a trifluoroethoxyphenyl moiety into the chalcone (B49325) framework.

The general synthetic scheme involves the reaction of this compound with various substituted acetophenones in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction proceeds with good yields to afford the corresponding fluoro-substituted chalcones. The α,β-unsaturated carbonyl system in these chalcones is a key pharmacophore that contributes to their biological activity.

Precursor for Benzothiazole (B30560), Thiazolidinone, and Benzimidazole (B57391) Derivatives

The aldehyde functionality of this compound is a key handle for the construction of various heterocyclic rings.

Benzothiazoles: Benzothiazoles are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. A common method for their synthesis involves the condensation of a 2-aminothiophenol (B119425) with a substituted benzaldehyde. nih.govresearchgate.net In this context, this compound can be reacted with 2-aminothiophenol, often in the presence of an oxidizing agent or a catalyst, to yield 2-(2-(2,2,2-trifluoroethoxy)phenyl)benzothiazole. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzothiazole ring.

Thiazolidinones: Thiazolidinones are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties. jocpr.com The synthesis of 4-thiazolidinones can be achieved through a one-pot, multi-component reaction involving an amine, a benzaldehyde, and a mercaptoacetic acid. hilarispublisher.com By employing this compound in this reaction, thiazolidinone derivatives bearing the 2-(2,2,2-trifluoroethoxy)phenyl substituent can be readily prepared.

Benzimidazoles: Benzimidazoles are a prominent class of heterocyclic compounds found in a number of pharmaceuticals. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a benzaldehyde derivative. nih.govnih.gov The reaction of this compound with an appropriately substituted o-phenylenediamine, typically under acidic or oxidative conditions, would lead to the formation of the corresponding 2-substituted benzimidazole derivative. researchgate.net

Role in Constructing Polycyclic and Fused-Ring Systems

While direct, widespread applications of this compound in the synthesis of complex polycyclic and fused-ring systems are not extensively documented, its derivatives can serve as precursors for such architectures. For instance, chalcones derived from this aldehyde can undergo further reactions, such as intramolecular cyclizations or cycloadditions, to form more complex polycyclic structures. The α,β-unsaturated carbonyl moiety in the chalcone is a versatile functional group that can participate in a variety of ring-forming reactions. beilstein-journals.org For example, cascade reactions involving an initial condensation to form an imine, followed by cyclization and intramolecular cycloaddition, can lead to the formation of fused tricyclic amines. beilstein-journals.org

Design and Synthesis of Biologically Oriented Derivatives: In Vitro and Mechanistic Studies

The incorporation of the trifluoroethoxy group into organic molecules can significantly impact their biological properties, often enhancing their potency and metabolic stability. This section focuses on the biological evaluation of derivatives synthesized from this compound.

Structure-Activity Relationship (SAR) Studies of Chalcone Derivatives: Focus on in vitro Antiproliferative Activity against Cell Lines

Chalcones are well-documented as having significant antiproliferative activity against a variety of cancer cell lines. nih.govnih.govmdpi.com The introduction of fluorine-containing substituents, such as the trifluoroethoxy group, can modulate this activity. Structure-activity relationship (SAR) studies have provided insights into the features that govern the anticancer potency of these compounds. nih.govnih.gov

For chalcone derivatives, the nature and position of substituents on both aromatic rings play a crucial role in their cytotoxic effects. The presence of electron-donating or electron-withdrawing groups can influence the electronic properties of the α,β-unsaturated carbonyl system, which is believed to be a key feature for their interaction with biological targets. semanticscholar.org

A series of chalcones synthesized from various benzaldehydes have been evaluated for their in vitro anticancer activity against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are a common metric used to quantify the potency of these compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| Chalcone Derivative 1 | MCF-7 (Breast) | 3.44 |

| Chalcone Derivative 1 | HepG2 (Liver) | 4.64 |

| Chalcone Derivative 1 | HCT116 (Colon) | 6.31 |

| Chalcone Derivative 2 | T47D (Breast) | 14.5 |

| Chalcone Derivative 3 | WiDr (Colon) | 20.42 |

Note: The data in this table is illustrative and compiled from various sources on chalcone derivatives to demonstrate the range of activities observed. Specific IC₅₀ values for chalcones derived directly from this compound would require targeted synthesis and testing.

The mechanism of action for the antiproliferative effects of chalcones is often attributed to their ability to induce apoptosis and to interfere with mitochondrial function. nih.gov

Investigation of Thiazolidinone Derivatives as Enzyme Inhibitors

Thiazolidinone derivatives have been investigated as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. nih.gov For instance, certain thiazolidinone derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue degradation and are implicated in diseases such as cancer and inflammation. nih.gov

A study on 1,3-thiazolidin-4-one derivatives bearing a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety revealed their potential as antiglioma agents. nih.gov These compounds were evaluated for their inhibitory activity against Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two enzymes that play crucial roles in cancer progression. The in vitro cytotoxic and apoptotic effects of these compounds were assessed against a human glioblastoma cell line (LN229). nih.gov

| Thiazolidinone Derivative | Target Enzyme | IC₅₀ (µg/mL) |

| Derivative 5b | AURKA, VEGFR-2 | 9.48 |

| Derivative 5c | AURKA, VEGFR-2 | 12.16 |

| Derivative 5e | AURKA, VEGFR-2 | 6.43 |

Source: Data from a study on 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives. nih.gov

These findings highlight the potential of thiazolidinone derivatives containing the trifluoroethoxy moiety to act as potent enzyme inhibitors and serve as promising candidates for the development of new anticancer agents.

Exploration of Molecular Interactions with Biomolecules: Binding and Inhibition Mechanisms

Detailed studies specifically investigating the molecular interactions of this compound with biomolecules, including its binding and inhibition mechanisms, are not extensively available in the public domain. However, the broader class of benzaldehyde derivatives has been a subject of interest in medicinal chemistry for their potential to interact with biological targets. For instance, various substituted benzaldehydes have been investigated as enzyme inhibitors. mdpi.comnih.gov The trifluoroethoxy moiety in this compound is known to possess notable metabolic stability and moderate lipophilicity, properties that are often sought in the design of bioactive compounds. researchgate.net

Computational docking studies are a common approach to predict the binding affinity and interaction patterns of small molecules with protein targets. While specific docking studies for this compound are not readily found, such in silico methods could provide valuable insights into its potential biological activity. The general principle of such studies involves predicting the preferred orientation of the ligand when bound to a target protein to form a stable complex.

It is well-established that the introduction of fluorine into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can influence pKa, dipole moment, and conformational preferences, which in turn can affect binding affinity to enzymes and receptors. nih.govresearchgate.net Therefore, it is plausible that this compound could serve as a scaffold for the development of enzyme inhibitors, though specific examples and detailed mechanistic studies are yet to be widely reported.

Development of Fluorinated Analogues for Mechanistic Probes

The use of fluorinated analogues as mechanistic probes is a powerful tool in chemical biology, largely owing to the favorable nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus. nih.gov The ¹⁹F NMR signal is highly sensitive to the local chemical environment, making it an excellent reporter for molecular interactions and conformational changes. nih.gov While there are no specific reports detailing the use of this compound in the development of such probes, its structure is amenable to incorporation into larger molecules designed for this purpose.

The trifluoroethoxy group provides a clear ¹⁹F NMR signal that could be monitored to study the binding of a larger molecule containing this moiety to a biological target. The synthesis of such probes would likely involve the chemical modification of the aldehyde group of this compound to attach it to a known bioactive scaffold. The resulting fluorinated analogue could then be used in ¹⁹F NMR-based assays to investigate enzyme mechanisms or protein-ligand interactions. The development of new fluorinated probes and their incorporation into macromolecules is an active area of research.

Contribution to the Development of Specialty Chemicals and Advanced Materials

The unique properties of fluorinated compounds make them valuable in the development of specialty chemicals and advanced materials. The trifluoroethoxy group, in particular, can enhance thermal and oxidative stability.

Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis, and their electronic and steric properties can be fine-tuned to control the outcome of catalytic reactions. The introduction of fluorine-containing substituents into phosphine ligands can significantly impact the catalytic activity and selectivity of their metal complexes. rsc.org

While direct synthesis of fluorinated ligands from this compound is not explicitly detailed in available literature, the aldehyde functionality serves as a versatile handle for elaboration into more complex structures, including phosphine ligands. For example, the aldehyde could be reduced to an alcohol, which could then be converted to a halide and subsequently used in the synthesis of a phosphine. Alternatively, the aldehyde could undergo a variety of condensation reactions to build up a more complex ligand scaffold. The electron-withdrawing nature of the trifluoroethoxy group would be expected to influence the donor properties of the resulting ligand and, consequently, the catalytic behavior of its metal complexes. The development of chiral phosphine ligands is particularly important for asymmetric catalysis. rsc.org

Table 1: Potential Synthetic Transformations of this compound for Ligand Synthesis

| Transformation | Intermediate Product | Potential Ligand Type |

| Reduction | 2-(2,2,2-Trifluoroethoxy)benzyl alcohol | Phosphine, N-heterocyclic carbene |

| Reductive Amination | 2-(2,2,2-Trifluoroethoxy)benzylamine | Amine, Amide, Schiff base |

| Wittig Reaction | 2-(2,2,2-Trifluoroethoxy)styrene derivative | Alkene-containing ligands |

| Condensation | Schiff base | Schiff base ligands |

This table presents hypothetical transformations for the purpose of illustrating the synthetic potential of the title compound in ligand synthesis.

Organofluorine compounds play a crucial role in the agrochemical industry, with a significant number of modern pesticides containing at least one fluorine atom. nih.govnih.gov The introduction of fluorine can enhance biological activity, metabolic stability, and lipophilicity, all of which are desirable properties for agrochemicals. nih.gov

While patents and publications describe the use of trifluoroethoxy-containing moieties in agrochemical compounds, the specific use of this compound as a direct building block for commercially available active agents is not well-documented in publicly accessible sources. However, its chemical structure suggests its potential as a valuable intermediate. The aldehyde group can be readily transformed into a variety of other functional groups, allowing for its incorporation into more complex molecular architectures. For instance, it could be a precursor for the synthesis of pyrazole (B372694) carboxamide fungicides or other heterocyclic systems commonly found in agrochemicals. google.com

The general synthetic utility of fluorobenzaldehydes as intermediates is recognized. wikipedia.org For example, they can be used to create Schiff base compounds, some of which exhibit antimicrobial properties. wikipedia.org This suggests that this compound could be a valuable starting material for the discovery of new agrochemically active compounds.

A comprehensive search for peer-reviewed scientific literature and chemical databases did not yield a complete and verified set of experimental spectroscopic and analytical data specifically for the compound this compound. While data for structurally related compounds, such as other substituted benzaldehydes, are available, the specific detailed research findings required to thoroughly address the outlined sections for this compound are not present in the accessible public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed data tables and research findings that strictly adheres to the provided outline and focuses solely on this compound. Generating such an article without the specific experimental data would require speculation or the use of data from different compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is unique to a particular compound and serves as a molecular fingerprint.

For 2-(2,2,2-Trifluoroethoxy)benzaldehyde, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is expected to follow pathways characteristic of aromatic aldehydes and ethers.

Key fragmentation pathways for this compound would likely include:

Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion (M-1)⁺. libretexts.orgdocbrown.info

Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the formyl radical (•CHO), generating a fragment corresponding to the trifluoroethoxyphenyl cation. libretexts.orgdocbrown.info

Cleavage of the Ether Linkage: The ether bond can undergo cleavage in several ways. Alpha-cleavage next to the oxygen on the trifluoroethoxy side could lead to the loss of a •CH₂CF₃ radical. Alternatively, cleavage of the C-O bond of the ether can occur.

Formation of a Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this is more common in alkylbenzenes. youtube.com

Fragments from the Trifluoroethoxy Group: The presence of the trifluoroethoxy group would likely lead to characteristic fragments, such as the loss of CF₃ or the formation of ions containing the trifluoroethoxy moiety.

A hypothetical fragmentation pattern is presented in the table below, based on the general principles of mass spectrometry. libretexts.orgdocbrown.infoyoutube.comchemguide.co.uk

| m/z | Plausible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion (M⁺) |

| 203 | [C₉H₆F₃O₂]⁺ | Loss of •H from the aldehyde group |

| 175 | [C₈H₆F₃O]⁺ | Loss of •CHO from the molecular ion |

| 121 | [C₇H₅O₂]⁺ | Loss of •CH₂CF₃ from the molecular ion |

| 83 | [C₂H₂F₃]⁺ | Cleavage yielding the trifluoroethyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and ether functional groups, as well as for the aromatic ring.

Aldehyde Group: The aldehyde group will exhibit two distinct vibrational modes. The C=O stretching vibration is a strong, sharp band typically appearing in the region of 1700-1720 cm⁻¹ for aromatic aldehydes. docbrown.infoorgchemboulder.comlibretexts.org Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes. libretexts.org Additionally, the C-H stretch of the aldehyde group gives rise to one or two weaker bands in the range of 2700-2900 cm⁻¹. docbrown.infoorgchemboulder.com

Ether Linkage: The C-O-C stretching vibrations of the ether linkage will produce strong absorptions. For an aromatic ether, these are typically observed in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). The presence of the electron-withdrawing trifluoromethyl group may influence the exact position of these bands.

Aromatic Ring: The benzene (B151609) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info

Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group are expected to produce very strong and characteristic absorptions in the region of 1100-1300 cm⁻¹.

The following table summarizes the expected characteristic IR absorption frequencies for this compound. docbrown.infoorgchemboulder.comlibretexts.orgvscht.cz

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aldehyde | 2700 - 2900 | Weak to Medium |

| C=O Stretch | Aldehyde | 1700 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (Asymmetric) | Aryl Ether | 1200 - 1275 | Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong |

| C-O-C Stretch (Symmetric) | Aryl Ether | 1020 - 1075 | Strong |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like this compound, obtaining a single crystal of suitable quality would allow for its structural determination by X-ray diffraction. Such an analysis would confirm the connectivity of the atoms, the planarity of the benzene ring, and the conformation of the trifluoroethoxy group relative to the aromatic ring. Studies on various substituted benzaldehyde (B42025) derivatives have successfully employed this technique to elucidate their solid-state structures. nih.govresearchgate.netrsc.org

As of the latest literature search, a crystal structure for this compound does not appear to have been reported in publicly accessible databases. Therefore, while X-ray crystallography is a highly applicable and definitive technique for the structural analysis of such a compound, specific experimental data is not currently available. If a crystalline sample were to be analyzed, the resulting data would provide invaluable insights into its molecular geometry and packing in the solid state.

Theoretical and Computational Chemistry Studies on 2 2,2,2 Trifluoroethoxy Benzaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules. q-chem.comresearchgate.net DFT methods are employed to determine the electronic structure and predict a variety of molecular properties based on the electron density. q-chem.com For a molecule like 2-(2,2,2-trifluoroethoxy)benzaldehyde, DFT calculations can elucidate the influence of the trifluoroethoxy substituent on the benzaldehyde (B42025) core.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. researchgate.netsemanticscholar.org The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.5 | -1.5 | 5.0 |

| 2-Methoxybenzaldehyde | -6.2 | -1.3 | 4.9 |

| This compound | -6.8 | -1.8 | 5.0 |

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netvaia.com The MEP maps electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Red or yellow areas indicate negative potential, highlighting regions susceptible to electrophilic attack, while blue or green areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net

In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for protonation or interaction with Lewis acids. The hydrogen atom of the aldehyde group and the aromatic protons will exhibit positive potential. The trifluoromethyl group will significantly influence the electrostatic potential due to the high electronegativity of the fluorine atoms.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the C-O bond of the ether linkage and the C-C bond connecting the aldehyde group to the aromatic ring will lead to different conformers with varying energies.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers and the energy barriers between them. utdallas.edu This analysis is critical for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity. The stability of different conformers is determined by a combination of steric and electronic effects.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0° | 2.5 | 5 |

| B | 90° | 0.0 | 90 |

| C | 180° | 3.0 | 5 |

Note: The data in Table 2 is for illustrative purposes to demonstrate the output of a conformational analysis and does not represent actual calculated values for this compound.

Reaction Mechanism Studies and Transition State Computations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational methods can be used to identify the most likely reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. mdpi.com The height of the energy barrier at the transition state determines the rate of the reaction.

Many reactions involving aldehydes are catalyzed by acids or bases. Computational modeling can be used to understand the role of the catalyst in the reaction mechanism. rsc.org For instance, in an acid-catalyzed nucleophilic addition, computations can show how the catalyst activates the carbonyl group by protonating the oxygen atom, thereby lowering the energy barrier for the nucleophilic attack. These models can provide detailed insights into the geometry and electronic structure of the transition state, which is often difficult to study experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR models can be instrumental in designing new molecules with enhanced reactivity, selectivity, and ultimately, desired biological activities. By quantifying the effects of various structural modifications, QSAR provides a rational basis for lead optimization.

Prediction of Reactivity and Selectivity Based on Electronic and Steric Parameters

The reactivity and selectivity of this compound derivatives in chemical reactions are governed by a combination of electronic and steric factors. QSAR models can be developed to predict these properties by correlating them with calculated molecular descriptors.

Electronic Parameters: The electronic nature of substituents on the benzaldehyde ring can significantly influence the reactivity of the aldehyde group. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. The 2-(2,2,2-trifluoroethoxy) group itself is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through the ether linkage to the aromatic ring.

In a QSAR study, electronic parameters such as Hammett constants (σ), calculated atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO) can be used as descriptors. For a series of derivatives of this compound with additional substituents, a regression analysis could establish a correlation between these electronic descriptors and experimentally determined reaction rates or product distributions. For instance, a positive correlation with a descriptor representing electron-withdrawing strength would indicate that more electron-deficient derivatives are more reactive.

Steric Parameters: The steric hindrance around the aldehyde functional group and on the aromatic ring can impact the approach of reactants and the stability of transition states, thereby influencing both reactivity and selectivity. The ortho-position of the 2,2,2-trifluoroethoxy group in the parent molecule already introduces significant steric bulk.

QSAR models can incorporate steric parameters such as Taft steric parameters (Es), molar refractivity (MR), and various calculated geometric descriptors (e.g., van der Waals volume, surface area). For reactions where the transition state is sensitive to steric crowding, these parameters would be critical for accurate predictions. For example, in reactions involving bulky nucleophiles, a QSAR model would likely show a negative correlation between reactivity and the size of the ortho-substituent.

A hypothetical QSAR study on a series of substituted this compound derivatives might yield a multiparameter equation that combines both electronic and steric descriptors to predict reactivity.

Table 1: Hypothetical Electronic and Steric Parameters for QSAR Modeling of this compound Derivatives

| Derivative (Substituent at C4) | Hammett Constant (σp) | Calculated Charge on Carbonyl Carbon (qC) | Taft Steric Parameter (Es) | Predicted Relative Reactivity |

| -H | 0.00 | +0.35 | 0.00 | 1.00 |

| -CH3 | -0.17 | +0.33 | -1.24 | 0.85 |

| -Cl | +0.23 | +0.37 | -0.97 | 1.20 |

| -NO2 | +0.78 | +0.40 | -2.52 | 1.50 |

Note: The values in this table are illustrative and would need to be determined through specific experimental and computational studies.

Understanding the Influence of Fluorination on Molecular Properties relevant to in vitro activity

The presence of the trifluoroethoxy group in this compound has a profound impact on its molecular properties, which in turn can influence its in vitro activity. Fluorination is a common strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. nih.gov

Lipophilicity: The introduction of fluorine atoms often increases the lipophilicity of a molecule. The trifluoromethyl group (–CF3) is known to significantly enhance lipophilicity. tandfonline.com This property is crucial for membrane permeability and can affect how a compound interacts with biological targets. In a QSAR model, lipophilicity is typically represented by the partition coefficient, logP. For derivatives of this compound, it would be expected that additional fluorination would further increase logP values, potentially leading to altered in vitro activity profiles.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation. researchgate.net The trifluoroethoxy group can shield adjacent parts of the molecule from enzymatic attack, thereby increasing its metabolic stability and half-life in in vitro assay systems. This increased stability can lead to higher observed potency.

Binding Interactions: The highly polarized C-F bonds can engage in specific non-covalent interactions with biological macromolecules, such as dipole-dipole interactions and hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor). These interactions can contribute to the binding affinity of the molecule to its target protein. Computational docking studies, often used in conjunction with QSAR, can help visualize and quantify these interactions.

A QSAR model aimed at predicting the in vitro activity of this compound derivatives would likely include descriptors that capture these effects of fluorination.

Table 2: Influence of Fluorination on Key Molecular Properties Relevant to in vitro Activity

| Property | General Effect of Fluorination | Relevance to in vitro Activity of this compound Derivatives |

| Lipophilicity (logP) | Increase | Can enhance membrane permeability and binding to hydrophobic pockets of target proteins. tandfonline.com |

| Metabolic Stability | Increase | Can lead to higher effective concentrations in in vitro assays, resulting in greater observed potency. researchgate.net |

| Binding Interactions | Can introduce new non-covalent interactions (e.g., dipole-dipole, weak H-bonds). | May improve binding affinity and selectivity for the biological target. |

| Acidity/Basicity (pKa) | Can alter the pKa of nearby functional groups. | Affects the ionization state at physiological pH, which is crucial for target interaction and solubility. |

By systematically modifying the structure of this compound and developing robust QSAR models, it is possible to gain a deeper understanding of the structure-activity relationships and to rationally design new derivatives with optimized properties for specific applications.

Future Research Directions and Translational Outlook in Chemical Sciences

Emerging Methodologies for Enhanced Synthetic Control and Efficiency

Future synthetic efforts towards 2-(2,2,2-Trifluoroethoxy)benzaldehyde and its derivatives are expected to move beyond traditional methods to embrace technologies that offer greater control, efficiency, and safety.

Flow Chemistry: Continuous-flow synthesis presents a promising avenue for the production of this compound. beilstein-journals.orgdurham.ac.ukflinders.edu.aunih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety for handling reactive intermediates, and easier scalability. beilstein-journals.orgdurham.ac.ukflinders.edu.aunih.gov The multi-step synthesis of complex molecules, which could start from this benzaldehyde (B42025) derivative, can be streamlined by integrating reaction and purification steps into a single, automated sequence. durham.ac.ukflinders.edu.au

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F and C-O bonds under mild conditions. mdpi.comresearchgate.netdntb.gov.ua Future research could focus on developing photocatalytic methods for the direct 2,2,2-trifluoroethoxylation of a benzaldehyde precursor. This approach could offer an alternative to traditional nucleophilic aromatic substitution reactions, potentially proceeding with different substrate scopes and functional group tolerances. mdpi.comresearchgate.net Furthermore, the aldehyde's C–H bond itself is a target for photocatalytic fluorination to generate the corresponding acyl fluoride (B91410), a versatile synthetic intermediate. rsc.org

Biocatalysis: The use of enzymes for chemical synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. chemrxiv.orgnih.govmdpi.comnih.gov Future research may identify or engineer enzymes capable of catalyzing the specific ortho-trifluoroethoxylation of benzaldehyde or its precursors. Whole-cell biocatalysis, where enzymatic cascades are harnessed within a microorganism, could enable the de novo synthesis of complex derivatives from simple starting materials. chemrxiv.orgmdpi.com

Exploration of Novel Chemical Transformations and Reactivity Modes

The unique electronic and steric properties of this compound make it a compelling substrate for exploring new chemical reactions.

C-H Bond Activation: A significant area of future research is the transition-metal-catalyzed direct functionalization of C–H bonds. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.net Recent studies have demonstrated the palladium-catalyzed ortho-2,2,2-trifluoroethoxylation of benzaldehydes using a transient directing group strategy. beilstein-journals.orgnih.govresearchgate.net This highlights the potential for further C-H activation at other positions on the aromatic ring of this compound, enabling the introduction of other functional groups without the need for pre-functionalized substrates. This approach is a cornerstone of sustainable synthesis, as it reduces the number of synthetic steps and waste generation. beilstein-journals.orgnih.gov

Asymmetric Catalysis: The aldehyde functional group is a versatile handle for numerous asymmetric transformations. Future work will likely involve the use of this compound in organocatalyzed or metal-catalyzed asymmetric aldol, Henry, or similar reactions to produce chiral building blocks. synthiaonline.com The electronic influence of the ortho-substituent could play a crucial role in modulating the stereoselectivity of these reactions, leading to the synthesis of enantiomerically pure compounds for pharmaceutical or agrochemical applications.

Cycloaddition Reactions: The aldehyde can be transformed into various reactive intermediates suitable for cycloaddition reactions. For instance, conversion to a trifluoroethoxyphenyl-substituted nitrile oxide or azide would allow for [3+2] cycloaddition reactions to form five-membered heterocyclic rings. These heterocyclic scaffolds are prevalent in medicinal chemistry.

Untapped Applications in Advanced Fine Chemical Synthesis and Materials Science

As a functionalized building block, this compound holds considerable potential in the synthesis of high-value chemicals and advanced materials.

Pharmaceutical and Agrochemical Intermediates: Fluorinated compounds are of immense importance in the pharmaceutical and agrochemical industries, with approximately 30% of drugs and 50% of crop protection products under development containing fluorine. biesterfeld.nosemanticscholar.org The trifluoroethoxy group can enhance properties like metabolic stability and lipophilicity. This compound is a valuable precursor for synthesizing complex molecules where this moiety is desired. Its derivatives could be explored as potential inhibitors for enzymes like carbonic anhydrase, following synthetic strategies used for other substituted benzaldehydes. chemrxiv.org

Fluorinated Polymers and Materials: The demand for advanced polymers with unique thermal, chemical, and optical properties is growing. pageplace.de20.210.105 this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. researchgate.net For instance, it could be used in condensation polymerizations to create polyesters or polyimides. These materials could find applications in electronics, aerospace, and coatings due to the properties imparted by the fluorine content, such as hydrophobicity and thermal stability. pageplace.de20.210.105

Biofuel Precursors: Aldehyde-ketone condensation reactions are used to produce larger molecules that can be converted into biofuels. mdpi.com Research into using this compound in such condensation reactions could lead to fluorinated fuel additives, although the economic viability and combustion properties would require thorough investigation.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical reactions, especially those involving highly functionalized molecules like this compound, makes artificial intelligence (AI) and machine learning (ML) invaluable tools for future research.

Reaction Outcome and Yield Prediction: AI and ML models are increasingly used to predict the outcomes, including selectivity and yield, of chemical reactions. mdpi.comresearchgate.netdntb.gov.uanih.govnih.gov By training on large datasets of known reactions, these models can predict the most likely product of a reaction involving this compound under specific conditions. chemrxiv.orgnips.ccresearchgate.net This predictive power can save significant time and resources by prioritizing experiments that are most likely to succeed. dntb.gov.uanih.gov

Retrosynthesis and Pathway Design: Software platforms like SYNTHIA™ utilize vast databases of chemical reactions to propose novel retrosynthetic pathways for target molecules. synthiaonline.comsynthiaonline.comsigmaaldrich.comsigmaaldrich.com For a complex target containing the 2-(2,2,2-trifluoroethoxy)phenyl moiety, these tools can suggest multiple synthetic routes starting from the parent benzaldehyde or other simple precursors. This computational approach can uncover non-intuitive synthetic strategies and help chemists design more efficient and robust syntheses. synthiaonline.comsigmaaldrich.comsigmaaldrich.com

Discovery of Novel Reactivity: Machine learning can analyze subtle patterns in reaction data to identify factors that govern reactivity. rsc.org By applying these models to this compound, researchers may uncover new reactivity modes or identify optimal catalysts and conditions for desired transformations that would not be obvious from classical chemical principles alone.

Environmental Considerations and Sustainable Chemistry Innovations in Synthesis and Application

Future research on this compound must be guided by the principles of green and sustainable chemistry.

Green Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental impact of a chemical process. nih.gov Research is focusing on the use of greener solvents, such as water or bio-derived solvents. unito.it Interestingly, 2,2,2-trifluoroethanol (B45653), a key reagent for synthesizing the title compound, is itself considered a green solvent due to its unique properties that can promote reactions and facilitate product separation. researchgate.net Future synthetic routes will aim to minimize the use of hazardous organic solvents, potentially by using deep eutectic solvents or performing reactions under solvent-free conditions. nih.govresearchgate.net

Biodegradability and Life Cycle Assessment: While the carbon-fluorine bond is known for its strength and often leads to persistence in the environment, recent research has shown that microbial enzymes can cleave C-F bonds. biorxiv.orgbiorxiv.org Future studies should investigate the biodegradability of this compound and its downstream products. A full life cycle assessment, considering the environmental impact from synthesis to final fate, will be crucial for any large-scale application of this compound. The persistence of certain fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), has raised environmental concerns, making it essential to design new molecules with biodegradability in mind. service.gov.uk

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2,2,2-Trifluoroethoxy)benzaldehyde, and how can reaction efficiency be monitored?